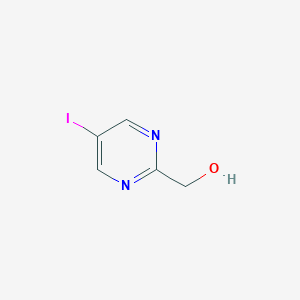

(5-Iodopyrimidin-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-iodopyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c6-4-1-7-5(3-9)8-2-4/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCBOIBCQADLRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 5 Iodopyrimidin 2 Yl Methanol

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of molecules containing chromophores. In (5-Iodopyrimidin-2-yl)methanol, the pyrimidine (B1678525) ring constitutes the primary chromophore, the part of the molecule responsible for absorbing UV or visible light. The electronic transitions within this aromatic heterocyclic system are typically of the π → π* and n → π* types.

The pyrimidine nucleus, an aromatic heterocycle with two nitrogen atoms, displays characteristic UV absorption bands. wikipedia.orgmicrobenotes.com The π → π* transitions, which are generally of high intensity (high molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), located on the nitrogen heteroatoms, to an antibonding π* orbital. These transitions are typically of lower intensity compared to π → π* transitions.

The substituents on the pyrimidine ring—the iodo group at the C5 position and the methanol (B129727) group at the C2 position—are expected to modulate the absorption characteristics. The iodine atom, a halogen, can act as an auxochrome. Its lone pairs of electrons can interact with the π-system of the ring, and it can also exert a bathochromic shift (a shift to longer wavelengths) on the λmax (wavelength of maximum absorbance) due to its electron-donating resonance effect and its mass. The hydroxymethyl group (-CH2OH) can also slightly influence the electronic environment of the chromophore.

Interactions between pyrimidine derivatives and iodine have been shown to form charge-transfer (CT) complexes, which exhibit new, distinct absorption bands. nih.govnih.gov While this applies to intermolecular interactions, the intramolecular presence of an iodine atom in this compound intrinsically affects the electronic properties of the pyrimidine chromophore. The solvent used for analysis can also influence the position and intensity of absorption bands. researchgate.net

Below is a table summarizing the expected electronic transitions for the pyrimidine chromophore in this compound.

| Electronic Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity (ε) |

| π → π | π (bonding) → π (antibonding) | Shorter UV (e.g., 200-280 nm) | High |

| n → π | n (non-bonding) → π (antibonding) | Longer UV (e.g., >270 nm) | Low |

Mass Spectrometry for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, the mass spectrum would provide definitive confirmation of its molecular mass and offer insights into its structural connectivity.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺˙) corresponding to its molecular weight. A key feature would be the characteristic isotopic signature of iodine. Natural iodine consists of a single isotope, ¹²⁷I, which simplifies the spectrum compared to compounds with elements like chlorine or bromine.

Fragmentation of the molecular ion would likely proceed through several predictable pathways, providing structural information. Common fragmentation patterns for this molecule would include:

Loss of a hydrogen atom: A peak at [M-1]⁺.

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the ring and the methanol group, resulting in a fragment corresponding to the 5-iodopyrimidine (B189635) cation.

Loss of the iodine atom: A significant fragment resulting from the cleavage of the C-I bond, leading to a [M-127]⁺ peak.

Ring fragmentation: Complex fragmentation of the pyrimidine ring itself, leading to smaller charged species.

The table below outlines the expected key ions and their mass-to-charge ratios (m/z) in the mass spectrum of this compound.

| Ion/Fragment | Proposed Formula | Expected m/z |

| Molecular Ion [M]⁺˙ | [C₅H₅IN₂O]⁺˙ | 236 |

| [M-H]⁺ | [C₅H₄IN₂O]⁺ | 235 |

| [M-CH₂OH]⁺ | [C₄H₂IN₂]⁺ | 205 |

| [M-I]⁺ | [C₅H₅N₂O]⁺ | 109 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously determining the elemental composition of a molecule. nih.gov Unlike nominal mass measurements, HRMS can distinguish between ions that have the same integer mass but different elemental formulas. This capability is essential for confirming the identity of this compound and differentiating it from potential isomers or isobaric compounds.

For this compound, with the molecular formula C₅H₅IN₂O, HRMS would measure its monoisotopic mass to several decimal places. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). The experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be compared to this theoretical value. lcms.cz The difference, typically expressed in parts per million (ppm), provides a high degree of confidence in the assigned molecular formula.

| Parameter | Value |

| Molecular Formula | C₅H₅IN₂O |

| Nominal Mass | 236 |

| Theoretical Monoisotopic Mass | 235.94499 Da |

| Required Mass Accuracy (typical) | < 5 ppm |

X-ray Diffraction (XRD) for Solid-State Crystalline Structure Determination

X-ray Diffraction (XRD), specifically single-crystal XRD, is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. researchgate.net This technique would provide precise information on bond lengths, bond angles, and torsion angles within the this compound molecule.

An XRD analysis would reveal the compound's crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice. Furthermore, it would elucidate the nature of intermolecular interactions that stabilize the crystal packing. For this compound, several key interactions are anticipated:

Hydrogen Bonding: The hydroxyl group of the methanol substituent is a strong hydrogen bond donor, and the nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors. These interactions would likely play a dominant role in the crystal packing.

Halogen Bonding: The iodine atom can act as a Lewis acidic halogen bond donor, interacting with Lewis basic sites (such as the nitrogen or oxygen atoms) on adjacent molecules.

π-π Stacking: The aromatic pyrimidine rings may engage in π-π stacking interactions, further contributing to the stability of the crystal structure.

While specific crystallographic data for this compound is not available, analysis of related pyrimidine structures suggests that such interactions are common and crucial in defining their solid-state architecture. iucr.org

The table below summarizes the key structural parameters that would be obtained from a successful single-crystal XRD analysis.

| Structural Information | Description |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal. |

| Crystal System & Space Group | The symmetry classification of the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, halogen bonds, and other non-covalent forces. |

Reactivity and Chemical Transformations of 5 Iodopyrimidin 2 Yl Methanol

Reactivity of the Iodine Substituent at the 5-Position of the Pyrimidine (B1678525) Ring

The carbon-iodine bond at the 5-position of the pyrimidine ring is a key functional group that serves as a handle for introducing molecular diversity. This position is highly susceptible to transition metal-catalyzed cross-coupling reactions and can also participate in nucleophilic aromatic substitution under certain conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C(5)-I bond of (5-Iodopyrimidin-2-yl)methanol is an excellent substrate for these transformations due to the high reactivity of aryl iodides in the oxidative addition step of the catalytic cycle. 5-Iodopyrimidines are generally more reactive than their bromo- or chloro-analogs in these coupling processes. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyrimidine with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a widely used method for forming new aryl-aryl or aryl-heteroaryl bonds. The reaction of this compound with various boronic acids would yield 5-aryl- or 5-heteroaryl-pyrimidin-2-yl)methanol derivatives, which are scaffolds of interest in medicinal chemistry.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 5-iodopyrimidine (B189635) and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This method is highly efficient for introducing alkynyl moieties, which can serve as precursors for further transformations or as key structural elements in biologically active molecules. nih.gov

Heck Reaction: The Heck reaction couples the 5-iodopyrimidine with an alkene to form a new C-C bond at an sp² carbon. clockss.org This reaction is catalyzed by a palladium species and requires a base. It allows for the introduction of vinyl groups at the 5-position of the pyrimidine ring, yielding products that can be further functionalized. Research has shown that in the iodopyrimidine series, the use of palladium catalysts alone (e.g., palladium(II) acetate or palladium on charcoal) can be superior to palladium catalysts with phosphine ligands. clockss.org

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DMF | 80-100 °C |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, DIPA | THF, DMF | Room Temp. to 60 °C |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 °C |

Aromatic rings, particularly electron-deficient heterocyclic systems like pyrimidine, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms, which makes it susceptible to attack by nucleophiles. This reactivity is enhanced by the presence of a good leaving group, such as a halide.

In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is then restored by the departure of the leaving group. While chlorine and fluorine are more common activating groups for SNAr, iodine is an excellent leaving group. The reaction of this compound with strong nucleophiles (e.g., amines, alkoxides, thiolates) could lead to the displacement of the iodide ion to form 5-substituted pyrimidine derivatives. youtube.com This reaction is often performed at elevated temperatures.

Transformations of the Hydroxymethyl Group at the 2-Position

The hydroxymethyl group (-CH₂OH) at the 2-position provides another avenue for structural modification, allowing for changes in polarity, solubility, and biological targeting through various chemical transformations.

The primary alcohol of the hydroxymethyl group can be oxidized to form the corresponding aldehyde (formyl derivative) or carboxylic acid.

Oxidation to Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP) can be used to selectively oxidize the primary alcohol to 5-iodopyrimidine-2-carbaldehyde. This aldehyde is a valuable intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or a two-step procedure involving oxidation to the aldehyde followed by further oxidation (e.g., with sodium chlorite), can convert the hydroxymethyl group to a carboxylic acid, yielding 5-iodopyrimidine-2-carboxylic acid. This derivative can then be used to form amides, esters, and other carboxylic acid derivatives. nih.govorganic-chemistry.org

| Transformation | Product | Reagent(s) | Solvent |

| Alcohol to Aldehyde | 5-Iodopyrimidine-2-carbaldehyde | MnO₂, PCC, DMP | DCM, Chloroform |

| Alcohol to Carboxylic Acid | 5-Iodopyrimidine-2-carboxylic acid | KMnO₄, Jones Reagent | Acetone, Water |

In drug discovery, converting a parent molecule into a prodrug is a common strategy to improve properties such as solubility, stability, and bioavailability. nih.gov The hydroxymethyl group of this compound is an ideal handle for creating ester and ether prodrugs.

Esterification: The alcohol can be acylated with carboxylic acids, acyl chlorides, or anhydrides to form esters. These ester linkages can be designed to be cleaved in vivo by esterase enzymes, releasing the active parent drug. researchgate.net This approach can mask the polar hydroxyl group, potentially improving membrane permeability.

Etherification: Ether linkages can be formed via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a base (e.g., NaH) and then reacted with an alkyl halide. Ether prodrugs can offer greater stability compared to esters.

These modifications are crucial for tuning the pharmacokinetic profile of potential drug candidates derived from this scaffold. acs.org

The hydroxymethyl group can be converted into a halomethyl group (-CH₂X, where X = Cl, Br), which is a more reactive functional group for subsequent nucleophilic substitution reactions. This transformation creates a versatile electrophilic center for introducing a wide range of functionalities.

Common reagents for this conversion include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. ucalgary.cachemistrysteps.com The reaction typically proceeds via an SN2 mechanism, especially when a base like pyridine is used. masterorganicchemistry.com The resulting 2-(halomethyl)-5-iodopyrimidine is a valuable intermediate for synthesizing derivatives by reaction with nucleophiles such as amines, thiols, and cyanides. For instance, reacting (4-(benzo[b]thiophen-2-yl)pyrimidin-2-yl)methanol with SOCl₂ has been used to synthesize the corresponding chloromethyl derivative for further elaboration. nih.gov

Regioselectivity and Stereoselectivity Considerations in Derivatization Reactions

In the context of this compound, the 5-iodo position is readily functionalized via well-established palladium-catalyzed methods such as Suzuki-Miyaura, Sonogashira, and Stille couplings. This allows for the introduction of a wide array of aryl, alkynyl, and other organic moieties. The choice of catalyst, ligands, and reaction conditions can be tailored to favor coupling at the C5 position, often leaving the hydroxymethyl group intact for subsequent transformations. For instance, the use of sterically hindered N-heterocyclic carbene ligands has been shown to control regioselectivity in the cross-coupling of dihalopyridines, a principle that can be extended to substituted pyrimidines.

Conversely, the 2-hydroxymethyl group offers a handle for a different set of chemical modifications, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a more reactive leaving group such as a halide (e.g., 2-(chloromethyl)-5-iodopyrimidine). The selective derivatization of the hydroxymethyl group in the presence of the iodo substituent typically requires conditions that are not conducive to cross-coupling reactions, such as the use of standard oxidizing agents or acylating reagents in the absence of a palladium catalyst.

While stereoselectivity is not inherent to the achiral this compound, it becomes a critical consideration when the hydroxymethyl group is involved in reactions that generate a new chiral center. For instance, the asymmetric reduction of a 2-formyl-5-iodopyrimidine (derived from the oxidation of the starting methanol) could yield a chiral secondary alcohol. The stereochemical outcome of such a reaction would be dependent on the choice of chiral reducing agent or catalyst. Similarly, if the hydroxymethyl group were to participate in a cyclization reaction forming a new stereocenter, the facial selectivity of the ring closure would be a key factor.

The table below summarizes the potential regioselective derivatization reactions of this compound.

| Reactive Site | Reaction Type | Reagents and Conditions | Product Type |

| 5-Iodo | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 5-Aryl-2-(hydroxymethyl)pyrimidine |

| 5-Iodo | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | 5-Alkynyl-2-(hydroxymethyl)pyrimidine |

| 2-Hydroxymethyl | Oxidation | PCC, PDC, or Swern oxidation conditions | 5-Iodopyrimidine-2-carbaldehyde |

| 2-Hydroxymethyl | Esterification | Acyl chloride or carboxylic anhydride, base | 2-(Acyloxymethyl)-5-iodopyrimidine |

| 2-Hydroxymethyl | Halogenation | Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) | 2-(Halomethyl)-5-iodopyrimidine |

Exploration of Cyclization and Rearrangement Pathways

The strategic placement of functional groups in this compound and its derivatives provides a fertile ground for the exploration of various cyclization and rearrangement reactions, leading to the synthesis of novel fused heterocyclic systems.

A prominent cyclization strategy involves an initial Sonogashira coupling at the 5-position to introduce an alkynyl substituent. The resulting 5-alkynyl-2-(hydroxymethyl)pyrimidine can then undergo an intramolecular cyclization. For example, a 5-exo-dig cycloisomerization can lead to the formation of a furan ring fused to the pyrimidine core, yielding a furo[2,3-d]pyrimidine derivative. The regioselectivity of this cyclization is governed by Baldwin's rules, with the 5-exo-dig pathway being generally favored. Such tandem Sonogashira coupling-cyclization reactions have been effectively employed in the synthesis of various substituted benzofurans and related heterocycles, and the principle is applicable to pyrimidine systems.

Furthermore, the hydroxymethyl group can be used as a tether to bring a reacting partner in proximity to the pyrimidine ring, facilitating intramolecular reactions. For instance, after conversion of the hydroxymethyl to a 2-(aminomethyl) group, subsequent derivatization of the amine could set the stage for an intramolecular nucleophilic aromatic substitution or a palladium-catalyzed intramolecular C-N bond formation to construct a fused ring system.

In the realm of rearrangement reactions, the Dimroth rearrangement is a well-documented isomerization process in nitrogen-containing heterocycles, including pyrimidine derivatives. This rearrangement typically involves the opening of the heterocyclic ring followed by re-closure, resulting in the transposition of endocyclic and exocyclic heteroatoms. For derivatives of this compound that are elaborated into more complex fused systems, such as imidazo[1,2-a]pyrimidines, the Dimroth rearrangement can be a potential, and sometimes unexpected, reaction pathway, particularly under acidic or basic conditions. The propensity for this rearrangement is influenced by the substitution pattern on the pyrimidine ring and the nature of the fused ring. While not a direct rearrangement of this compound itself, it is a crucial consideration in the subsequent chemistry of its derivatives.

The table below outlines some of the potential cyclization and rearrangement pathways for derivatives of this compound.

| Starting Material Derivative | Reaction Type | Key Transformation | Product Type |

| 5-Alkynyl-2-(hydroxymethyl)pyrimidine | Intramolecular Cyclization | 5-exo-dig cycloisomerization of the hydroxymethyl group onto the alkyne | Furo[2,3-d]pyrimidine |

| 2-(N-Acylaminomethyl)-5-iodopyrimidine | Intramolecular C-N Coupling | Palladium-catalyzed intramolecular amination | Dihydropyrrolo[2,3-d]pyrimidin-4-one |

| Fused Imidazo[1,2-a]pyrimidine derivative | Dimroth Rearrangement | Ring opening and re-closure | Isomeric Imidazo[1,2-a]pyrimidine |

Computational Chemistry and Theoretical Investigations of 5 Iodopyrimidin 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (5-Iodopyrimidin-2-yl)methanol, these methods would provide a detailed picture of its electronic landscape and geometric parameters.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.netnih.govresearchgate.netrsc.org By applying DFT, one can predict the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. These calculations would yield crucial data such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would provide insights into the electronic properties of the molecule. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

Hypothetical DFT-Calculated Properties for this compound:

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Note: The data in this table is hypothetical and serves as an illustration of the results that would be obtained from DFT calculations.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is used to calculate the electronic excited states of molecules, providing information about their absorption spectra. nih.gov The calculations would predict the wavelengths at which the molecule absorbs light and the nature of the electronic transitions involved.

Hypothetical TD-DFT Results for this compound:

| Excitation | Wavelength (nm) | Oscillator Strength | Major Contribution |

| S0 -> S1 | 280 | 0.15 | HOMO -> LUMO |

| S0 -> S2 | 255 | 0.08 | HOMO-1 -> LUMO |

| S0 -> S3 | 230 | 0.22 | HOMO -> LUMO+1 |

Note: The data in this table is hypothetical and illustrates the kind of information that would be generated from TD-DFT calculations.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is an invaluable tool for studying the step-by-step process of chemical reactions. mdpi.com For this compound, this would involve mapping out the potential energy surface for a given reaction. By identifying the structures of reactants, products, intermediates, and, most importantly, transition states, the reaction mechanism can be elucidated. The energy barriers calculated for each step would provide insights into the reaction kinetics.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | 165.2 |

| C4 | 158.9 |

| C5 | 85.7 |

| C6 | 158.9 |

| CH₂OH | 62.1 |

Note: The data in this table is hypothetical and serves as an example of the output from NMR prediction calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of this compound over time. nih.govmdpi.comnih.gov These simulations would provide insights into the molecule's conformational flexibility, showing how different parts of the molecule move and rotate. Furthermore, MD simulations can be used to investigate how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. This is particularly important for understanding its behavior in different environments.

Applications and Synthetic Utility of 5 Iodopyrimidin 2 Yl Methanol in Advanced Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Nucleoside Analogs

The 5-iodopyrimidine (B189635) scaffold is a cornerstone in the synthesis of modified nucleosides, which are crucial in the development of antiviral and anticancer therapeutics. nih.govresearchgate.net (5-Iodopyrimidin-2-yl)methanol provides the essential heterocyclic core, where the iodine atom at the 5-position acts as a versatile handle for introducing diverse chemical moieties through metal-catalyzed cross-coupling reactions. nih.gov This position is a common site for modification in clinically important nucleosides, as substitutions here can significantly impact biological activity, such as inhibiting viral replication or cancer cell growth. nih.govmdpi.com

The hydroxymethyl group at the C-2 position can be protected and carried through synthetic sequences or further manipulated to form the crucial glycosidic bond with a ribose or deoxyribose sugar mimic. The true synthetic power, however, lies in the C-5 iodine, which enables the construction of C-C bonds under mild conditions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are extensively used to append aryl, heteroaryl, or alkynyl groups onto the pyrimidine (B1678525) ring of unprotected nucleosides and nucleotides. rsc.org These reactions are often highly efficient and chemoselective, allowing for the late-stage functionalization of complex molecules. nih.gov

Table 1: Examples of Palladium-Catalyzed Coupling Reactions on 5-Iodopyrimidine Nucleosides

| Reaction Type | Reactants | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Iodo-2'-deoxyuridine, Arylboronic acids | Pd(OAc)₂ / TPPTS | 5-Aryl-2'-deoxyuridine | 68-99% | rsc.org |

| Sonogashira | 5-Iodo-dideoxyuridine 5'-triphosphate, Alkyne | Pd(tppms)₃ | 5-Alkynyl-dideoxyuridine 5'-triphosphate | 50% | rsc.org |

| Stille | 5-Iodo-2'-deoxyuridine, Organostannanes | PdCl₂(PPh₃)₄ | 5-Heteroaryl/Alkenyl-2'-deoxyuridine | 42-72% | nih.gov |

| Suzuki-Miyaura | 5-Iodo-2'-deoxycytidine, 3-Methoxyphenyl boronic acid | Palladium complex | 5-(3-Methoxyphenyl)-2'-deoxycytidine | N/A | researchgate.net |

This table presents data for related 5-iodopyrimidine nucleosides to illustrate the synthetic utility of the C-I bond.

Precursor for Novel Pyrimidine-Based Heterocycles with Diverse Substitution Patterns

Beyond nucleosides, this compound is a valuable precursor for a vast array of novel pyrimidine-based heterocycles. The carbon-iodine bond is a key reactive site for diversification. Palladium-catalyzed cross-coupling reactions allow for the introduction of carbon-based substituents, transforming the simple starting material into more complex and functionally diverse molecules.

The Sonogashira coupling reaction is particularly effective for installing alkynyl groups at the C-5 position. This reaction involves coupling the 5-iodopyrimidine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govmdpi.commdpi.com This methodology provides access to 5-alkynylpyrimidines, which are themselves important intermediates for further transformations or as core components in biologically active compounds. nih.govnih.gov

Similarly, the Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C-5 position of the pyrimidine and an sp²-hybridized carbon of a boronic acid or ester. This reaction is a powerful tool for synthesizing 5-aryl or 5-heteroaryl pyrimidines, which are common motifs in medicinal chemistry. rsc.orgnih.govresearchgate.net The versatility of commercially available boronic acids allows for the introduction of a wide range of substituted aromatic and heterocyclic rings, each potentially modulating the biological or material properties of the final compound.

Building Block in the Construction of Complex Molecular Architectures and Scaffolds

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates. nih.govresearchgate.netcore.ac.uk Its ability to form multiple hydrogen bonds and engage in various intermolecular interactions makes it an ideal core for designing molecules that target biological macromolecules. This compound serves as an elementary building block for constructing these complex architectures.

Starting from this compound, medicinal chemists can build out in two key directions. The C-5 position can be elaborated using the cross-coupling methods described previously to install groups that occupy specific binding pockets in a target enzyme or receptor. acs.org The C-2 hydroxymethyl group can be oxidized to an aldehyde for reductive amination or other condensation reactions, or converted to a leaving group for nucleophilic substitution, allowing for the attachment of different side chains or linker groups. This dual functionality makes it a highly valuable starting point for generating libraries of compounds for drug discovery screening. For example, in the field of kinase inhibitors, which are often based on heterocyclic scaffolds, the ability to rapidly diversify at multiple positions is key to achieving both potency and selectivity. acs.org

Applications in Ligand Design for Coordination Chemistry

The pyrimidine nucleus, containing two nitrogen atoms in a 1,3-relationship, is a classic N-donor ligand in coordination chemistry. scribd.com The lone pairs of electrons on the nitrogen atoms can coordinate to a wide range of metal ions, forming stable metal complexes. This compound can function as a monodentate or bridging ligand, depending on the reaction conditions and the nature of the metal center.

Development of Functional Materials Utilizing Pyrimidine Scaffolding

The pyrimidine scaffold is being explored for its potential in the development of novel functional materials. The inherent electronic properties of the electron-deficient pyrimidine ring make it an attractive component for organic electronic materials, such as organic semiconductors. mdpi.com By incorporating this compound into larger conjugated systems, it is possible to modulate the material's electronic and photophysical properties.

Furthermore, the reactivity of the C-5 iodine atom provides a straightforward method for attaching functional groups, such as fluorophores. For instance, Sonogashira coupling can be used to append fluorescent alkynes to the pyrimidine core. mdpi.com This approach allows for the rational design of fluorescent probes and sensors, where the pyrimidine unit can act as part of the signaling component. The development of such materials could lead to applications in bioimaging, chemical sensing, and optoelectronics. While still an emerging area, the synthetic accessibility and tunable properties of functionalized pyrimidines make them promising candidates for the next generation of advanced materials.

Q & A

Basic: What synthetic routes are recommended for synthesizing (5-Iodopyrimidin-2-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer:

A robust approach involves nucleophilic substitution on a pre-functionalized pyrimidine scaffold. For example:

- Step 1: Start with 2-hydroxymethylpyrimidine derivatives. Introduce iodine at the 5-position via electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) .

- Step 2: Optimize iodine incorporation by adjusting reaction temperature (40–60°C) and solvent polarity (e.g., DMF or acetonitrile). Monitor completion via TLC or HPLC.

- Step 3: Purify the crude product using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Key Metrics: Typical yields range from 50–70%, with purity >95% confirmed by NMR and elemental analysis.

Advanced: How can conflicting spectroscopic data during characterization of derivatives be resolved?

Methodological Answer:

Conflicts in NMR or MS data often arise from tautomerism or residual solvents . Mitigation strategies include:

- 2D NMR (COSY, HSQC): Resolve ambiguities in proton assignments, particularly for the hydroxymethyl group and pyrimidine protons .

- X-ray crystallography: Confirm molecular geometry and hydrogen-bonding patterns (e.g., O–H···N interactions between the hydroxymethyl group and pyrimidine nitrogen) .

- High-resolution MS (HRMS): Distinguish isotopic patterns (e.g., iodine’s natural isotopic signature: 100% ¹²⁷I) to rule out impurities .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

- ¹H/¹³C NMR: Identify key signals:

- IR spectroscopy: Confirm O–H stretch (~3200–3400 cm⁻¹) and C–I vibration (~550 cm⁻¹) .

- Elemental analysis: Validate C, H, N, and I content (±0.4% theoretical) .

Advanced: How does iodine substitution at the 5-position influence reactivity in cross-coupling reactions?

Methodological Answer:

The 5-iodo group enhances electrophilicity , making it a versatile substrate for:

- Suzuki-Miyaura coupling: React with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to generate biaryl derivatives. Iodine’s leaving-group ability outperforms chloro analogs (e.g., 5-chloropyrimidines), enabling faster kinetics .

- Sonogashira coupling: Use CuI/Pd(PPh₃)₂Cl₂ to install alkynes. Monitor for deiodination byproducts via LC-MS .

Note: Steric hindrance from the hydroxymethyl group may reduce coupling efficiency; optimize using bulky ligands (e.g., XPhos) .

Basic: What are the key physicochemical properties of this compound, and how are they determined?

Methodological Answer:

- LogP (2.1–2.5): Determined via shake-flask method (octanol/water partitioning) or reverse-phase HPLC (C18 column, methanol/water gradient) .

- Polar Surface Area (PSA): ~45–50 Ų, calculated using software like ChemDraw or experimentally via crystallographic data .

- Aqueous solubility: <1 mg/mL (25°C), assessed by nephelometry in PBS buffer (pH 7.4) .

Advanced: What strategies mitigate byproduct formation during iodination?

Methodological Answer:

Common byproducts include di-iodinated species or oxidation of the hydroxymethyl group . Mitigate via:

- Controlled stoichiometry: Use 1.1 equivalents of NIS to minimize over-iodination .

- Protecting groups: Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) before iodination, followed by deprotection with TBAF .

- Low-temperature reactions: Perform iodination at 0–10°C to suppress oxidative side reactions .

Basic: How to assess the compound’s stability under storage conditions?

Methodological Answer:

- Thermal stability: Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for pyrimidines) .

- Light sensitivity: Store in amber vials at –20°C under argon. Monitor degradation via HPLC over 30 days (≤5% degradation acceptable) .

- Hydrolytic stability: Incubate in buffered solutions (pH 1–13) and quantify intact compound via LC-MS. Stability is highest at pH 4–6 .

Advanced: How does the hydroxymethyl group influence crystal packing and intermolecular interactions?

Methodological Answer:

The hydroxymethyl group participates in hydrogen-bonding networks , as shown by:

- X-ray diffraction: Structures often show O–H···N hydrogen bonds between the hydroxymethyl oxygen and pyrimidine N-3, stabilizing layered crystal lattices .

- Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., 15–20% contribution from O–H···N interactions) .

Impact: Enhanced solubility in polar solvents and potential for co-crystal formation with APIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.